molecular formula C21H15NO3S B2489488 N-(naphthalen-2-ylsulfonyl)-1-naphthamide CAS No. 696640-65-0

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

Cat. No. B2489488
M. Wt: 361.42
InChI Key: RWNHOGBPEMXZRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(naphthalen-2-ylsulfonyl)-1-naphthamide and related compounds involves multiple steps, including catalyzed reactions and novel synthetic pathways. For instance, novel hydroxamic acid-based inhibitors containing metal-chelating hydroxamate groups have been identified as potent inhibitors of aminopeptidase N, showcasing the utility of naphthalene derivatives in bioorganic chemistry (Lee et al., 2005). Moreover, Rh(III)-catalyzed cascade reactions involving sulfoxonium ylides have been utilized to form highly functionalized naphthalenones, indicating advanced methods for constructing naphthalene-based frameworks (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of N-(naphthalen-2-ylsulfonyl)-1-naphthamide and its derivatives has been extensively studied, revealing insights into their configuration and spatial arrangement. For instance, the crystal and molecular structure of hexaaquabis(2-naphthalenesulfonato)lanthanoid(III) complexes were determined, providing information on the coordination and hydrogen-bonding patterns of naphthalene sulfonates (Ohki et al., 1985).

Chemical Reactions and Properties

Naphthalene derivatives participate in a wide range of chemical reactions, offering versatile applications. For example, nano magnetite (Fe3O4) has been shown to catalyze the synthesis of naphthalene derivatives under ultrasound irradiation, demonstrating the efficiency and potential green chemistry applications of these compounds (Mokhtary & Torabi, 2017).

Physical Properties Analysis

The physical properties of N-(naphthalen-2-ylsulfonyl)-1-naphthamide derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical application. The synthesis and characterization of various derivatives have led to a deeper understanding of these properties and how they relate to the compound's utility in various fields (Özer et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(naphthalen-2-ylsulfonyl)-1-naphthamide, such as reactivity, stability, and interaction with other molecules, are essential for its application in materials science, chemistry, and biology. Studies on core-expanded naphthalene diimides fused with sulfur heterocycles, for instance, have contributed to the development of air-stable solution-processed n-channel organic thin film transistors, illustrating the impact of chemical properties on material performance (Hu et al., 2011).

Scientific Research Applications

Supramolecular Chemistry and Molecular Devices

  • NDIs are applied in supramolecular chemistry, particularly in creating host-guest complexes for molecular switching devices like catenanes and rotaxanes. They are also used in sensors and as ion-channels by ligand gating (Kobaisi et al., 2016).

Materials Science

  • In the field of material science, NDIs have shown promise in conducting thin films and as components in molecular sensors. Their structure-function relationships are crucial in applications like "nanotubes" and molecular wires (Bhosale et al., 2008).

Medicinal Applications

  • Naphthalenesulfonamides, a category related to N-(naphthalen-2-ylsulfonyl)-1-naphthamide, have been studied for their ability to inhibit protein kinases. This finding is significant for medicinal applications, especially in drug development (Hidaka et al., 1984).

Organic Electronics

  • NDIs are employed in organic electronics, particularly in the development of organic field effect transistors (OFETs) due to their high electron mobility (Durban et al., 2010).

Catalysis and Anion-π Interactions

  • NDIs have applications in catalysis through anion-π interactions. This aspect is particularly relevant in designing catalysts for specific chemical reactions (Kobaisi et al., 2016).

Solar Cell Technology

  • In solar cell technology, core-substituted NDIs are being explored for their potential in artificial photosynthesis and as components in solar cells (Sakai et al., 2010).

Corrosion Inhibition

  • Compounds like Naphthalen-2-yl Naphthalene-2-Carboxammide have been studied for their role in corrosion inhibition, particularly on carbon steel in acidic conditions (Kannan et al., 2018).

Antibacterial Agents

  • Synthetic derivatives of naphthalene sulfonamides have shown potent antibacterial properties, making them candidates for new antibacterial drugs (Abbasi et al., 2015).

Future Directions

The future directions in the field of naphthalene derivatives are promising. Researchers are encouraged to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHOGBPEMXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

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